molecular formula C7H13NO2 B13536995 5-(Dimethylamino)pent-2-enoic acid

5-(Dimethylamino)pent-2-enoic acid

Cat. No.: B13536995
M. Wt: 143.18 g/mol
InChI Key: TTXIQYHBQWQYHJ-HWKANZROSA-N
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Preparation Methods

The synthesis of 5-(Dimethylamino)pent-2-enoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a pentenoic acid derivative. The reaction conditions often include the use of a solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity.

Chemical Reactions Analysis

5-(Dimethylamino)pent-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(E)-5-(dimethylamino)pent-2-enoic acid

InChI

InChI=1S/C7H13NO2/c1-8(2)6-4-3-5-7(9)10/h3,5H,4,6H2,1-2H3,(H,9,10)/b5-3+

InChI Key

TTXIQYHBQWQYHJ-HWKANZROSA-N

Isomeric SMILES

CN(C)CC/C=C/C(=O)O

Canonical SMILES

CN(C)CCC=CC(=O)O

Origin of Product

United States

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